

Almorexant-13C-d3: A Technical Guide to its Synthesis and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of **Almorexant-13C-d3**, an isotopically labeled form of the dual orexin receptor antagonist, Almorexant. **Almorexant-13C-d3** is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of Almorexant in biological matrices.[1] This document details the known chemical properties, and the established signaling pathway of its parent compound. While a detailed, publicly available synthesis protocol for **Almorexant-13C-d3** is not available, this guide outlines the general principles of isotopic labeling and presents the characterized properties of the final compound.

Chemical Properties of Almorexant-13C-d3

Almorexant-13C-d3 is a stable, isotopically labeled version of Almorexant, designed for use in analytical assays, particularly liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of one carbon-13 atom and three deuterium atoms results in a distinct mass shift, allowing for its differentiation from the unlabeled parent compound.



| Property | Value | Reference |
|-------------------|--|-----------|
| Chemical Name | (R)-2-((S)-6,7-dimethoxy-1-(4- (trifluoromethyl)phenethyl)-3,4- dihydroisoquinolin-2(1H)-yl)-N- (methyl-13C-d3)-2- phenylacetamide | [1] |
| Synonyms | ACT-078573-13C-d3 | [1] |
| CAS Number | 2738376-75-3 | _ |
| Molecular Formula | C28[¹³ C]H28D3F3N2O3 | |
| Molecular Weight | 516.6 g/mol | _ |
| Appearance | Solid | _ |
| Purity | >95% | |
| Isotopic Purity | ≥98% deuterated forms (d1-d3) | _ |
| Solubility | Soluble in DMF, DMSO, and Methanol | |

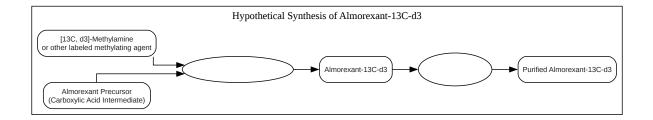
Synthesis of Almorexant-13C-d3

A detailed, step-by-step experimental protocol for the synthesis of **Almorexant-13C-d3** is not publicly available in the scientific literature or from commercial suppliers. However, the synthesis would involve the introduction of the carbon-13 and deuterium labels at a specific position in the Almorexant molecule. Based on the chemical name, the isotopic labels are located on the N-methyl group of the acetamide moiety.

The general synthetic strategy would likely involve the use of isotopically labeled starting materials, such as ¹³C-labeled methylamine (¹³CH₃NH₂) or a deuterated and ¹³C-labeled methylating agent. This labeled precursor would then be incorporated into the final Almorexant structure through standard amidation or alkylation reactions.

Hypothetical Synthetic Approach:





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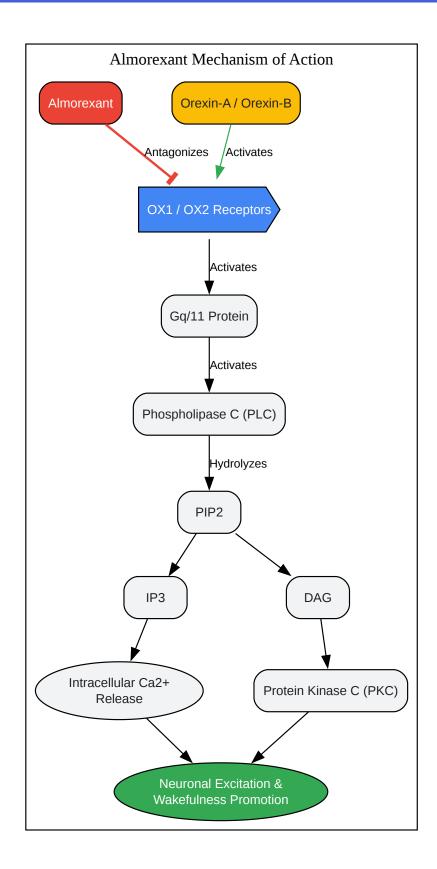
Caption: Hypothetical synthetic workflow for **Almorexant-13C-d3**.

Mechanism of Action of Almorexant

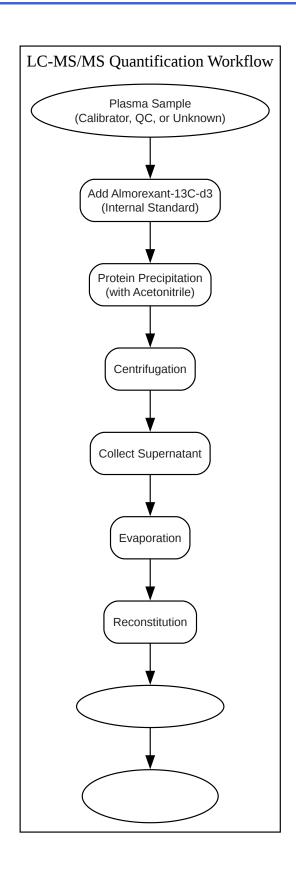
Almorexant functions as a competitive dual orexin receptor antagonist, targeting both the orexin 1 (OX1) and orexin 2 (OX2) receptors. These receptors are key components of the orexin neuropeptide system, which plays a crucial role in the regulation of sleep-wake cycles, appetite, and arousal. By blocking the binding of the endogenous orexin peptides (orexin-A and orexin-B) to their receptors, Almorexant effectively dampens the wake-promoting signals of the orexin system, thereby promoting sleep.

The signaling cascade initiated by orexin receptor activation is complex and involves multiple G-protein pathways. The primary pathway involves the coupling of orexin receptors to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling ultimately leads to neuronal excitation and the promotion of wakefulness. Almorexant, by blocking the initial receptor activation, prevents these downstream signaling events.









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References

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